![molecular formula C14H20ClN3S B6484259 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 1216499-16-9](/img/structure/B6484259.png)
5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
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Overview
Description
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride (DMBTH) is a small molecule that has recently been studied for its potential applications in scientific research. DMBTH is a derivative of benzothiazole, which is a heterocyclic compound with a sulfur-nitrogen ring structure. It has been used in a variety of applications, from its synthesis as a pharmaceutical intermediate to its use as a fluorescent probe in biological research.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is not yet fully understood. It is believed that the molecule binds to certain proteins in the cell, which may then lead to changes in their activity. This binding may also lead to changes in the expression of certain genes, which can then result in changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to have an effect on the expression of certain genes, as well as on the production of certain proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride in lab experiments is its low cost and ease of synthesis. It is also relatively non-toxic and has a low environmental impact. However, its mechanism of action is not yet fully understood, and its effects on cells and tissues are still not well-defined.
Future Directions
The potential future directions for 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride research include further elucidating its mechanism of action, exploring its effects on cells and tissues, and developing new applications for it in the fields of drug discovery, drug delivery, and cell imaging. Additionally, further research could be done to investigate the potential therapeutic applications of 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride, as well as its potential toxicity and environmental impact.
Synthesis Methods
5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with 5,6-dimethyl-1,3-benzothiazole in the presence of an acid catalyst. The reaction is typically carried out at a temperature of around 100 °C and a pressure of around 10 bar. The resulting product is then purified and crystallized to obtain the desired compound.
Scientific Research Applications
5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has been used in a variety of scientific research applications, such as cell imaging, drug delivery, and drug discovery. It has been used as a fluorescent probe for imaging of cells and tissues, as well as for tracking drug delivery in vivo. It has also been used as a tool for drug discovery, as it can be used to identify and characterize new compounds that interact with biological targets.
properties
IUPAC Name |
5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-10-8-12-13(9-11(10)2)18-14(15-12)17-6-4-16(3)5-7-17;/h8-9H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZDMCKBTHTLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride |
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